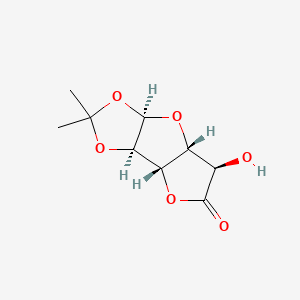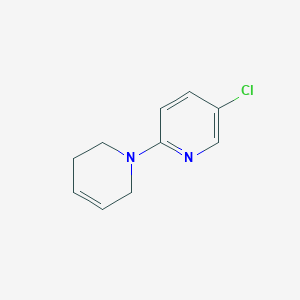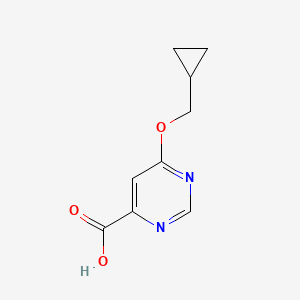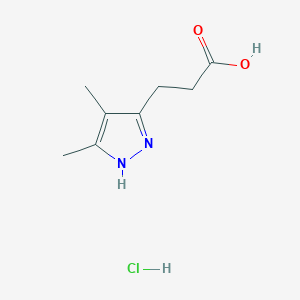![molecular formula C20H27N3O4S B2794646 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide CAS No. 1009666-71-0](/img/structure/B2794646.png)
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide is a chemical compound with the formula C14H17N3O2S2 . It is an aromatic amide and a thiophene . The compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) . The SMILES representation is CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CS3 . Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .Scientific Research Applications
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, share a functional relationship with the queried compound through their presence in various consumer products and their environmental impact. Research indicates that despite wastewater treatments, parabens persist in low concentrations in effluents, surfacing concerns over their biodegradability and ubiquity in aquatic environments. The study by Haman, Dauchy, Rosin, and Munoz (2015) provides insight into the environmental behavior of such compounds, highlighting the need for further exploration of their stability and potential for forming chlorinated by-products in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Phenolic Antioxidants and Environmental Impact
Liu and Mabury (2020) discuss the widespread use of synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), in various industrial and commercial products to prevent oxidative degradation. These compounds, structurally related to the queried chemical through their antioxidant function, have been detected in different environmental matrices and human tissues, raising concerns over their potential toxicological effects. The review emphasizes the importance of understanding the environmental occurrence, human exposure, and toxicity of SPAs to mitigate their impact (Liu & Mabury, 2020).
Analytical Methods for Determining Antioxidant Activity
The methodologies for assessing antioxidant activity are crucial for understanding the potential therapeutic applications of compounds like the queried chemical. Munteanu and Apetrei (2021) review various tests used to determine antioxidant activity, providing a comprehensive analysis of their applicability, advantages, and disadvantages. This research is pivotal for the development and evaluation of new compounds with antioxidant properties, contributing to the advancement of pharmaceutical and food engineering fields (Munteanu & Apetrei, 2021).
Therapeutic Applications of Pyrazolines
The therapeutic potential of pyrazoline derivatives, including their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, has been extensively studied. Shaaban, Mayhoub, and Farag (2012) highlight the pharmacological effects of various pyrazoline derivatives, underscoring their significance in medicinal chemistry and drug development. This review showcases the broad therapeutic applications of pyrazolines, reflecting the potential relevance of structurally similar compounds (Shaaban, Mayhoub, & Farag, 2012).
properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-6-26-16-9-8-13(10-17(16)27-7-2)19(24)21-18-14-11-28(25)12-15(14)22-23(18)20(3,4)5/h8-10H,6-7,11-12H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBKSWABHQPFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)
![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)



![4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2794577.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794580.png)
![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)
